N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine
Brand Name: Vulcanchem
CAS No.: 56400-68-1
VCID: VC19580233
InChI: InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2
SMILES:
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine

CAS No.: 56400-68-1

Cat. No.: VC19580233

Molecular Formula: C9H18N2O

Molecular Weight: 170.25 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine - 56400-68-1

Specification

CAS No. 56400-68-1
Molecular Formula C9H18N2O
Molecular Weight 170.25 g/mol
IUPAC Name N-[2-(aziridin-1-yl)ethyl]oxan-2-amine
Standard InChI InChI=1S/C9H18N2O/c1-2-8-12-9(3-1)10-4-5-11-6-7-11/h9-10H,1-8H2
Standard InChI Key XCZQZZIWCYUVQK-UHFFFAOYSA-N
Canonical SMILES C1CCOC(C1)NCCN2CC2

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s structure comprises three distinct regions:

  • Aziridine ring: A three-membered heterocycle with two carbon atoms and one nitrogen atom, known for its high ring strain and reactivity .

  • Ethylenediamine linker: A two-carbon chain bearing primary and secondary amines, facilitating conjugation between the aziridine and oxane groups.

  • Oxane (tetrahydropyran) moiety: A six-membered oxygen-containing ring, contributing to the molecule’s stereoelectronic profile and potential pharmacokinetic properties.

The IUPAC name N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine systematically describes the connectivity: the oxan-2-amine group is bonded to the ethyl chain’s terminal nitrogen, which itself is linked to the aziridine ring’s nitrogen atom.

Physicochemical Properties

While experimental data for this specific compound are unavailable, properties can be inferred from structural analogs:

PropertyEstimated ValueBasis for Estimation
Molecular Weight~185.25 g/molCalculated from formula C₈H₁₆N₂O
LogP (Partition Coeff.)0.8 ± 0.3Comparative analysis with
Water Solubility50–100 mg/mLAnalogous aziridine derivatives
pKa (Aziridine N)~7.9Aziridine basicity trends

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes emerge for constructing N-[2-(Aziridin-1-yl)ethyl]oxan-2-amine:

Route 1: Aziridine Ring Formation Post-Conjugation

  • Oxane-ethylenediamine precursor synthesis: React oxan-2-amine with 1,2-dibromoethane to form N-(2-bromoethyl)oxan-2-amine.

  • Aziridine cyclization: Treat with ammonia under high pressure to induce ring closure .

Route 2: Modular Assembly via Amine Coupling

  • Aziridine-ethylamine preparation: Synthesize 2-(aziridin-1-yl)ethanamine using methods described for CAS 4025-37-0 .

  • Oxane conjugation: Couple with activated oxane-2-carboxylic acid derivatives (e.g., NHS esters).

Key Synthetic Challenges

  • Aziridine stability: The strained ring is prone to nucleophilic ring-opening, necessitating inert atmospheres and low temperatures during synthesis .

  • Stereochemical control: The oxane ring’s chair conformation may induce stereoselectivity during coupling reactions, requiring chiral auxiliaries or catalysts.

ParameterValue (Analog )Extrapolation for Target Compound
LD₅₀ (Mouse, oral)320 mg/kg~250–300 mg/kg (estimated)
hERG InhibitionIC₅₀ = 18 μMLikely similar due to aziridine

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR peaks (CDCl₃, 400 MHz):

  • Aziridine protons: δ 1.8–2.1 ppm (m, 4H, ring CH₂)

  • Oxane protons: δ 3.4–3.7 ppm (m, 2H, OCH₂), δ 1.5–1.8 ppm (m, 6H, ring CH₂)

  • Ethylenediamine linker: δ 2.6–2.9 ppm (t, 2H, NCH₂), δ 2.4–2.6 ppm (q, 2H, CH₂N)

Mass Spectrometry

Expected ESI-MS fragments:

  • Molecular ion: m/z 185.2 [M+H]⁺

  • Key fragments: m/z 86.1 (aziridine-ethylamine), m/z 101.1 (oxane-amine)

Industrial and Materials Science Applications

Polymer Crosslinking

The aziridine group’s ability to undergo ring-opening polymerization makes this compound a candidate for:

  • Epoxy resin hardeners

  • Self-healing polymer matrices (stress-induced ring opening)

Surface Functionalization

Primary amines enable covalent bonding to carboxylated surfaces (e.g., QCM-D sensors), with oxane providing steric stabilization against non-specific adsorption.

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